molecular formula C17H24Cl2N2O2 B3125656 tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylcarbamate CAS No. 328083-79-0

tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylcarbamate

Cat. No.: B3125656
CAS No.: 328083-79-0
M. Wt: 359.3 g/mol
InChI Key: TZURFUQMFTUBTG-UHFFFAOYSA-N
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Description

“tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylcarbamate” is a chemical compound with the molecular formula C18H23Cl2NO4 . It is also known as 1-[(tert-Butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid .

Scientific Research Applications

Environmental and Biodegradation Studies

  • Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants (Runzeng Liu & S. Mabury, 2020) discusses synthetic phenolic antioxidants (SPAs), including those with tert-butyl groups, highlighting their environmental presence and potential human exposure risks. SPAs like BHT (butylated hydroxytoluene) are noted for their widespread use in industrial products to extend shelf life through oxidative reaction retardation. The study examines SPAs' environmental detection, human exposure pathways, and associated toxicological concerns, such as hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).

Synthetic Applications

  • Applications in Synthesis of N-Heterocycles via Sulfinimines (R. Philip et al., 2020) reviews the use of chiral sulfinamides, particularly tert-butanesulfinamide, in the asymmetric synthesis of N-heterocycles, which are crucial structural motifs in many natural products and therapeutically relevant compounds. This showcases the utility of tert-butyl-containing compounds in complex organic synthesis, offering potential analogies to the synthetic versatility of tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylcarbamate (Philip et al., 2020).

Environmental Remediation Techniques

  • Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater (S. Thornton et al., 2020) provides insight into the degradation pathways and environmental fate of ETBE, another tert-butyl compound. This study’s focus on microbial degradation pathways and the influence of environmental conditions on the biodegradation process could be relevant for understanding how this compound might behave in similar contexts (Thornton et al., 2020).

Pollution and Environmental Health

  • Review of MTBE Biodegradation and Bioremediation (S. Fiorenza & H. Rifai, 2003) highlights the challenges and advancements in biodegradation and bioremediation of MTBE, a gasoline oxygenate with tert-butyl groups. The review discusses aerobic and anaerobic degradation pathways, the role of microorganisms, and the impact of co-contaminants, which could be pertinent to environmental research involving this compound (Fiorenza & Rifai, 2003).

Properties

IUPAC Name

tert-butyl N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O2/c1-17(2,3)23-16(22)20-13-6-8-21(9-7-13)11-12-4-5-14(18)15(19)10-12/h4-5,10,13H,6-9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZURFUQMFTUBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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